N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H12N6O2S2 and its molecular weight is 348.4. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition
The compound is related to a class of molecules studied for their potential as glutaminase inhibitors. Glutaminase is an enzyme involved in the conversion of glutamine to glutamate, a process important in various cellular functions, including cancer cell proliferation. Analogues of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which are structurally related to the queried compound, have shown promise in this area. Such analogues have demonstrated the ability to inhibit the growth of human lymphoma B cells both in vitro and in mouse xenograft models, offering insights into potential therapeutic applications (Shukla et al., 2012).
Heterocyclic Compound Synthesis
The queried compound is part of research efforts focused on synthesizing various heterocyclic compounds incorporating thiadiazole moieties. These efforts aim to explore the chemical space for new molecules with potential biological activities. For instance, the synthesis of novel heterocycles such as pyrrole, pyridine, and coumarin derivatives starting from a related thiadiazole precursor has been reported. These compounds have been evaluated for their insecticidal activities against pests like the cotton leafworm, showcasing the broader potential of such molecules in agricultural applications (Fadda et al., 2017).
Pharmacological Evaluation
Another aspect of research involves the pharmacological evaluation of derivatives incorporating oxadiazole and pyrazole structures, related to the queried compound. These studies focus on assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings from such evaluations provide insights into the therapeutic potential and safety profile of these novel derivatives, guiding further development in medicinal chemistry (Faheem, 2018).
Antimicrobial and Hemolytic Activity
Research into N-substituted derivatives of oxadiazole and acetamide, which share structural features with the queried compound, has also been explored. These studies aim to evaluate the antibacterial and anti-enzymatic potential of such compounds, alongside their cytotoxic behaviors through hemolytic studies. Such research contributes to the discovery of new antimicrobial agents and helps understand the compounds' interactions with biological membranes (Nafeesa et al., 2017).
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S2/c1-2-10-16-18-12(23-10)15-9(20)7-22-13-19-17-11(21-13)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSLWGAPWABTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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